molecular formula C8H6N2OS B3058692 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde CAS No. 91163-89-2

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Cat. No.: B3058692
CAS No.: 91163-89-2
M. Wt: 178.21 g/mol
InChI Key: NETHONVYJZOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom

Safety and Hazards

The safety data for “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The compound is classified with the signal word “Warning” and has hazard statements H302, H312, and H332 .

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . The future research directions could involve exploring the potential biological activities of “4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde” and its derivatives, as well as developing efficient synthetic routes for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted imidazole and thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzaldehyde
  • 4-(1H-imidazol-1-yl)phenol
  • 4-(1H-imidazol-1-yl)pyridine

Uniqueness

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both imidazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring system can enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

4-imidazol-1-ylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-4-8-3-7(5-12-8)10-2-1-9-6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETHONVYJZOPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536669
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91163-89-2
Record name 4-(1H-Imidazol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked-20-l-reaction bulb aquipped with a thermometer, a reflux cooler and a KPG-stirrer, 1.911 kg (10 mole) of 4-bromothiophen-2-aldehyde, 4.084 kg (60 mole) of imidazol of 99% purity and 0.065 kg (about 1 mole) of powderous copper metal are added to 10 l of water. The reaction mixture is stirred and boiled to reflux for 5 hours. After cooling the reaction mixture to 60° C., the reaction mixture is extracted several times with a total of 26 l of chloroform. The combined chloroform solutions are washed three times mit 15 l of water. The washed chloroform phase is mixed with 10 l of water and then brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring. The aqueous acidic phase is added with 30 l of chloroform at 40° C. Subsequently, about 600 g of NaHCO3 is added thereto slowly with vigorous stirring, until the aqueous phase reaches a pH larger than 7.5. In order to extract completely the precipitated product, the chloroform phase is separated and the aqueous phase is again extracted with 20 l of chloroform. The combined chloroform phases are evaporated to a final volume of about 4 l and is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring. The resulting precipitate is filtered off with suction and is dried at 50° C.
Quantity
1.911 kg
Type
reactant
Reaction Step One
Quantity
4.084 kg
Type
reactant
Reaction Step One
Name
copper
Quantity
0.065 kg
Type
catalyst
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde
Reactant of Route 6
4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.